Methyl 3,5-dibromo-2-methoxybenzoate
Overview
Description
Methyl 3,5-dibromo-2-methoxybenzoate (MDBM) is an organic compound that is used in a variety of applications, ranging from laboratory experiments to industrial production. It is a colorless solid that has a melting point of 105 °C and a boiling point of 253 °C. MDBM is composed of a benzene ring with two bromine atoms and a methoxy group attached to the 2-position of the ring. It is a widely used compound in the synthesis of other compounds, and it has been used in a variety of scientific research applications.
Scientific Research Applications
Isolation and Structural Analysis
Methyl 3,5-dibromo-2-methoxybenzoate and its related compounds have been studied for their natural occurrence and structural properties. For instance, a derivative, 3,5-dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. and its structure was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998).
Role in Photostabilization
Research has also explored the role of related compounds in photostabilization. A study examined the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. These compounds were found to be effective in scavenging O2(1Δg), highlighting their potential role in protecting materials from photodegradation (Soltermann et al., 1995).
Antimicrobial and Molluscicidal Activity
A study on Piper aduncum leaves identified several prenylated benzoic acid derivatives, including methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate. These compounds exhibited significant antimicrobial and molluscicidal activities, demonstrating their potential for use in pest control and as antimicrobial agents (Orjala et al., 1993).
Thermochemical Properties
The thermochemical properties of methyl methoxybenzoates have been investigated to understand their structural and thermochemical characteristics. This research is essential for applications involving the thermal stability and reactivity of these compounds (Flores et al., 2019).
Selective Demethylation Reactions
Selective demethylation methodologies for derivatives of methoxybenzoic acids, such as 3,5-dimethoxybenzoic acid, have been developed. This research contributes to the field of organic synthesis, providing efficient ways to manipulate these compounds for various applications (Gallo et al., 2013).
Biological Activities and Isolation from Algae
Studies have focused on isolating and characterizing bromophenol derivatives from various algae. These compounds, including those structurally related to this compound, have been analyzed for their potential biological activities (Zhao et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
methyl 3,5-dibromo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGXLZYOXVPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594817 | |
Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-59-7 | |
Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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